(s)-Salmeterol
Description
Properties
CAS No. |
135271-48-6 |
|---|---|
Molecular Formula |
C25H37NO4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-[(1S)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m1/s1 |
InChI Key |
GIIZNNXWQWCKIB-RUZDIDTESA-N |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies and Chiral Resolution of Salmeterol Enantiomers
Asymmetric Synthesis of (S)-Salmeterol and Related Enantiomers
Asymmetric synthesis is a key strategy for obtaining this compound in a highly enantiopure form, avoiding the need for later chiral resolution of racemic mixtures.
Asymmetric reduction of prochiral ketone intermediates is a widely explored and effective method for introducing the desired stereocenter in Salmeterol (B1361061) synthesis.
Biocatalysis offers an environmentally benign and highly selective route for the asymmetric reduction of ketones. An efficient enantioselective synthesis of this compound has been achieved through the asymmetric reduction of an azidoketone intermediate to the corresponding azido (B1232118) alcohol using the yeast Pichia angusta. researchgate.netresearchgate.netnih.govorcid.org This method leverages the high enantioselectivity of enzymes, resulting in the desired (S)-configuration. While biocatalytic methods often offer high chiral catalytic efficiency, a potential drawback can be the chemical and thermal instability of the enzymes, which may limit their industrial scalability. google.com
Asymmetric borane (B79455) reduction, often catalyzed by chiral oxazaborolidines, provides a powerful chemical method for the enantioselective reduction of prochiral ketones. researchgate.netgrafiati.comacs.orggoogle.com This approach has been successfully applied to the synthesis of both (R)- and this compound enantiomers. For instance, the enantioselective reduction of a phenacyl bromide derivative using a CBS-oxazaborolidine catalyst has been described for the synthesis of non-racemic Salmeterol. This method can convert ketones to chiral alcohols with high enantiomeric excesses. grafiati.comptfarm.pl
Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) is another significant strategy for the stereoselective synthesis of Salmeterol. Rhodium (Rh)-catalyzed ATH has been employed to prepare chiral intermediates, such as α-bromoalcohol, which is a key precursor for Salmeterol. nih.govnih.govacs.orgrsc.org This method utilizes hydrogen donors like sodium formate (B1220265) under mild conditions, achieving excellent enantioselectivity. For example, a Rh-catalyzed ATH of a prochiral α-bromoketone has yielded the α-bromoalcohol with 98% enantiomeric excess (ee). rsc.org These catalytic systems, often involving chiral ligands like N-arylsulfonyl-diphenylethylenediamine (TsDPEN), create a chiral environment around the metal center, dictating the product's stereochemistry. nih.govmdpi.com
The following table summarizes key findings for asymmetric reduction strategies:
| Method | Catalyst/Reducing Agent | Substrate Type | Enantiomer Synthesized | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Asymmetric Reduction | Pichia angusta yeast | Azidoketone intermediate | This compound | High | researchgate.netresearchgate.netnih.govorcid.org |
| Asymmetric Borane Reduction | Borane with chiral oxazaborolidine catalyst | Prochiral ketones | (R)- or this compound | Up to 97% | researchgate.netgrafiati.comacs.orggoogle.comptfarm.pl |
| Rh-catalyzed Asymmetric Transfer Hydrogenation (ATH) | Rh-complex with chiral ligands (e.g., TsDPEN) | Prochiral α-bromoketone | (R)-Salmeterol | 98% | nih.govnih.govacs.orgrsc.org |
| Diastereoselective Reduction (Chiral Auxiliary Control) | NaBH4-CaCl2 with chiral auxiliary (phenylglycinol derivative) | Phenylglycinyl ketone | (R)-Salmeterol | 97% | researchgate.netacs.orgdrugfuture.com |
Diastereoselective reduction approaches utilize chiral auxiliaries to control the stereochemistry of the reduction step. In the synthesis of (R)-Salmeterol, a chiral auxiliary approach has been employed, involving a diastereoselective reduction of a phenylglycinyl ketone derivative. researchgate.netacs.orgdrugfuture.com For instance, the condensation of a phenacyl bromide with a chiral auxiliary, followed by diastereoselective reduction of the carbonyl group using sodium borohydride (B1222165) (NaBH4) in the presence of calcium chloride (CaCl2), can yield a highly enriched mixture of the desired enantiomer, which can then be separated by crystallization. drugfuture.com This method can provide the product in good purity, enantiomeric excess, and yield. researchgate.net The chiral auxiliary can subsequently be removed, for example, by hydrogenolysis. drugfuture.com
Beyond asymmetric reduction, stereoselective carbon-carbon (C-C) bond formation reactions also play a role in the synthesis of Salmeterol. An example is the highly stereoselective oxy-Michael addition reaction. thieme-connect.comresearchgate.net This approach has been utilized in the total asymmetric synthesis of (R)-Salmeterol, where the "naked" anion of (S)-6-methyltetrahydropyran-2-ol undergoes a highly diastereoselective oxy-Michael addition to β-substituted nitroolefins. thieme-connect.comresearchgate.net This key step establishes the desired stereochemistry, followed by subsequent transformations to yield the target molecule. thieme-connect.com Another approach involves a Cu(II)–sparteine complex catalyzed asymmetric Henry reaction, which has been used in a practical synthesis of (R)-Salmeterol, achieving 95% ee. researchgate.net Asymmetric nucleophilic addition reactions, such as the addition of trimethylsilyl (B98337) cyanide to aldehydes catalyzed by chiral catalysts like (S)-BINOLAM·AlCl, can also lead to chiral cyanohydrin intermediates, which are then converted to the desired enantiomers. google.com
Stereoselective Carbon-Carbon Bond Formation
Asymmetric Henry Reactions
Other catalytic systems involving chiral ligands, such as novel C1-symmetric aminopinane-derived ligands with Cu(OAc)2∙H2O, have also been explored for asymmetric Henry reactions, yielding nitroaldol products with moderate to high enantioselectivities (up to 94.6% ee). mdpi.commdpi.com The efficiency of magnetically recoverable catalysts based on substituted imidazolidine-4-one copper(II) complexes has also been demonstrated in preparing intermediates for (R)-Salmeterol synthesis, achieving yields of 72% and 91% ee. sci-hub.se
Table 1: Representative Asymmetric Henry Reaction Outcomes for Salmeterol Precursors
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Overall Yield | Reference |
| Cu(II)–sparteine complex | 3-bromo salicylaldehyde | 95% | 39% | researchgate.netresearchgate.netresearchgate.net |
| Chiral Bis(β-Amino Alcohol)-Cu(OAc)2·H2O | Aromatic aldehydes + nitromethane | Up to 94.6% | Up to >99% | mdpi.com |
| Cu(II) complex of magnetic nanoparticles | Substituted aldehydes + nitromethane | Up to 94% | 72% (intermediate) | sci-hub.se |
Asymmetric Cyanohydrin Reactions
Asymmetric cyanohydrin synthesis provides another highly enantioselective route to chiral intermediates for Salmeterol. This method typically involves the asymmetric addition of a cyanide source (e.g., trimethylsilyl cyanide) to an aldehyde, generating a chiral cyanohydrin intermediate. This intermediate can then be further transformed into the desired amino alcohol structure of Salmeterol.
A short and highly enantioselective route to (R)-Salmeterol has been described, which involves the asymmetric synthesis of cyanohydrin followed by nucleophilic substitution with 6-(4-phenylbutoxy)hexyl methanesulfonate. researchgate.netgoogle.com One such method uses p-hydroxybenzaldehyde as a starting material, converting it to a prochiral aldehyde, protecting its dihydroxyl group as an acetal, and then performing an asymmetric nucleophilic addition of trimethylsilyl cyanide catalyzed by (S)-BINOLAM·AlCl. This yields a chiral cyanohydrin intermediate, which is subsequently reduced to a primary amine, reacted with [6-(4-phenylbutoxy)hexyl] methanesulfonate, and deprotected to obtain (R)-Salmeterol. This approach is noted for its high yield and good enantioselectivity, along with a short synthetic route and reusability of the chiral catalyst precursor. google.com
Highly Stereoselective Oxy-Michael Additions
The highly stereoselective oxy-Michael addition reaction has proven to be an effective strategy for the total asymmetric synthesis of β2-agonists like Salmeterol. This method often involves the addition of "naked" anions of chiral δ-lactols to nitro olefins, enabling precise stereocontrol at newly formed stereogenic centers.
Innovative Synthetic Approaches
Beyond classical stereoselective reactions, innovative strategies are continuously being developed to improve the efficiency, safety, and stereocontrol in the synthesis of complex molecules like this compound.
Continuous Flow Synthesis for Stereocontrol
Continuous flow synthesis, also known as continuous processing, offers significant advantages over traditional batch reactions, including enhanced process safety, improved product quality, reduced impurities, and shorter reaction cycle times. chemdistgroup.com While direct examples of this compound stereocontrol via continuous flow are less explicitly detailed in the provided snippets, the application of flow chemistry to the synthesis of pharmaceutical-relevant compounds, including isotopically labeled Salmeterol, has been demonstrated. uni-muenchen.de
The precise control over reaction parameters (temperature, concentration, residence time) inherent in continuous flow systems can be instrumental in achieving and maintaining high stereoselectivity. For example, the preparation of organosodiums using a sodium packed-bed reactor in continuous flow has shown utility in synthesizing compounds like 7-fold isotopically labeled salmeterol-d7. This indicates the potential for integrating stereoselective steps within a flow regime to optimize enantiomeric purity and yield. uni-muenchen.de The ability to tune reactivity and ensure consistent conditions in flow reactors can lead to more robust and scalable stereoselective processes. uni-muenchen.deuniba.it
Enantioselective Construction via Heterocyclic Cleavage (e.g., 1,3-Oxazolidinone Derivatives)
1,3-Oxazolidinone derivatives are widely used as chiral auxiliaries or protecting groups in asymmetric synthesis, particularly for constructing β-amino alcohol moieties. Their cleavage can reveal the desired chiral amine with high enantiomeric purity.
In the context of Salmeterol synthesis, the 2-oxazolidinone (B127357) ring has been exploited as a protecting group for the ethanolamine (B43304) moiety. A convenient and efficient method for the cleavage of 1,3-oxazolidin-5-ones and 1,3-oxazolidin-2-ones, utilizing potassium trimethylsilanolate in tetrahydrofuran, has been described. This method allows for the removal of protecting groups and the release of the chiral ethanolamine, which is crucial for the Salmeterol structure. researchgate.net
Protected saligenin oxazolidinones have also served as key intermediates in the preparation of various β2-adrenoceptor agonists, including those structurally related to Salmeterol. These synthetic routes often involve subsequent reactions such as alkylation and deprotection after the initial construction of the chiral oxazolidinone, leading to the desired enantiopure products. researchgate.netacs.org The use of such heterocyclic intermediates provides a controlled pathway for introducing and maintaining the correct stereochemistry.
Chiral Separation and Enantiomeric Purity Assessment of Salmeterol
Given that Salmeterol is often administered as a racemic mixture, the ability to separate its enantiomers and accurately assess their purity is critical for pharmaceutical quality control and research into stereoselective pharmacology. The two enantiomers, (R)-Salmeterol and this compound, exhibit different pharmacological and toxicological profiles, underscoring the importance of their individual analysis. chrom-china.comnih.gov
Chiral Separation Methods:
Chiral Nonaqueous Capillary Electrophoresis (NACE): A method has been established for the chiral separation and determination of Salmeterol xinafoate (SalX) enantiomers using NACE. This technique employs an L(+)-tartaric acid-boric acid complex as the chiral selector, synthesized in situ in methanol (B129727) solution. The separation relies on the reversible formation of diastereomeric ion pairs between the negatively charged chiral complex and the positively charged Salmeterol enantiomers. This difference in ion-pair binding ability leads to distinct electrophoretic mobilities and thus, separation. Optimized conditions achieved a resolution of 2.18 for the two enantiomers within 18.0 minutes. chrom-china.comnih.gov
Table 2: Optimized Conditions for Chiral NACE of Salmeterol Xinafoate Enantiomers
| Parameter | Value |
| Chiral Selector | L(+)-tartaric acid-boric acid complex (in situ) chrom-china.comnih.gov |
| Buffer Solution | 120.0 mmol/L L(+)-tartaric acid, 120.0 mmol/L boric acid in methanol chrom-china.comnih.gov |
| Apparent pH (pH*) | 0.93 chrom-china.comnih.gov |
| Capillary | Uncoated fused-silica, 50.0 μm I.D., 64.5 cm Ltot, 55.5 cm Leff chrom-china.com |
| Operating Voltage | 20.0 kV chrom-china.com |
| Detection Wavelength | 225 nm chrom-china.com |
| Resolution Achieved | 2.18 chrom-china.com |
| Analysis Time | Within 18.0 min chrom-china.com |
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for chiral separation and enantiomeric purity assessment.
Chiral Stationary Phases (CSPs): Chiral HPLC typically utilizes columns with chiral stationary phases that can selectively interact with one enantiomer over the other. Examples include Sumichiral OA-4100 columns, which have been used to determine enantiomeric excess, showing distinct retention times for (S)- and (R)-Salmeterol. thieme-connect.com
Two-Dimensional LC-LC: A heart-cut two-dimensional HPLC method has been developed for the enantiomeric determination of Salmeterol in urine. This involves an initial achiral separation on a primary column (e.g., Kinetex™ HILIC) to separate the target compound from interfering components, followed by transferring the Salmeterol peak to a chiral column (e.g., vancomycin (B549263) chiral column, Chirobiotic™ V) for enantiomeric separation. researchgate.net Another coupled achiral-chiral HPLC system used a silica (B1680970) column for initial separation and quantification, and a Sumichiral OA-4700 chiral stationary phase for enantiomeric composition determination. nih.gov
Enantiomeric Purity Assessment:
Enantiomeric excess (ee) is the primary metric for assessing the optical purity of an enantiomer. It is typically determined by chromatographic methods like chiral HPLC, where the area under the curve for each enantiomer is measured. For instance, in one synthesis of (R)-Salmeterol, chiral HPLC on a Sumichiral OA-4100 column showed 98.0% (R)-isomer and 2.0% (S)-isomer, indicating a high enantiomeric purity. thieme-connect.com The detection limits for Salmeterol enantiomers in urine using 2D-LC-LC were reported between 0.18 and 0.14 µg. researchgate.net
Preclinical Mechanistic Pharmacology of S Salmeterol
Molecular Recognition and Receptor Selectivity
(S)-Salmeterol, the active enantiomer of the long-acting β2-adrenergic receptor agonist salmeterol (B1361061), demonstrates a high degree of selectivity and affinity for the β2-adrenoceptor. This specificity is crucial for its therapeutic action in conditions like asthma and chronic obstructive pulmonary disease (COPD), as it minimizes off-target effects, particularly at the β1-adrenoceptor found in the heart. nih.govmdpi.com The molecular interactions governing this selectivity are complex, involving specific residues within the receptor that form a unique binding pocket.
In Vitro Characterization of β2-Adrenoceptor Binding Affinity and Intrinsic Efficacy
In vitro studies have consistently demonstrated the high binding affinity of salmeterol for the β2-adrenoceptor. nottingham.ac.ukersnet.org While specific values can vary depending on the experimental setup, salmeterol generally exhibits a much higher affinity than short-acting β2-agonists like salbutamol (B1663637). atsjournals.orgnih.gov For instance, one study reported that salmeterol has an affinity approximately 30-fold greater than that of salbutamol. nih.gov
In terms of intrinsic efficacy, which is the ability of a drug-receptor complex to produce a response, this compound is classified as a partial agonist. nih.govatsjournals.org This means that even at saturating concentrations, it produces a submaximal response compared to a full agonist like isoprenaline. atsjournals.org The efficacy of salmeterol at β2-adrenoceptors in airway smooth muscle is estimated to be around 65%. atsjournals.org Some studies suggest that the intrinsic efficacies of salmeterol and salbutamol are similar, while others indicate that salbutamol has a slightly higher efficacy. nih.gov The partial agonism of salmeterol is thought to contribute to its favorable safety profile, as it may lead to less receptor desensitization and down-regulation compared to full agonists. nih.govatsjournals.org
Table 1: Comparative In Vitro Receptor Binding and Efficacy Data
| Compound | Receptor | Binding Affinity (pKA/pKB) | Intrinsic Efficacy (Relative to Full Agonist) |
|---|---|---|---|
| This compound | β2-Adrenoceptor | 7.3 - 7.4 nih.gov | Partial Agonist (~65%) atsjournals.org |
| Salbutamol | β2-Adrenoceptor | 5.9 nih.gov | Partial Agonist nih.gov |
| Isoprenaline | β2-Adrenoceptor | High | Full Agonist atsjournals.org |
Comparative Enantioselective Receptor Interactions of (S)- vs. (R)-Salmeterol
Salmeterol is a chiral molecule, and its enantiomers, this compound and (R)-salmeterol, exhibit different pharmacological properties. nih.govunimelb.edu.au The (R)-enantiomer is responsible for the therapeutic effects, acting as a potent β2-adrenoceptor agonist. nih.govtandfonline.com In contrast, the (S)-enantiomer has significantly lower agonist activity. tandfonline.com Studies have shown enantioselective distribution in the lungs, with higher concentrations of the active (R)-enantiomer being observed, suggesting that specific receptor localization plays a role in its prolonged action. nih.gov The stereoselectivity of these interactions underscores the precise structural requirements for effective binding and activation of the β2-adrenoceptor. tandfonline.com
Structural Determinants of β2-Adrenoceptor Selectivity
The remarkable selectivity of this compound for the β2-adrenoceptor over the β1-adrenoceptor is attributed to specific amino acid residues that create a unique binding environment. nih.govnottingham.ac.uk While the orthosteric binding site, which accommodates the ethanolamine (B43304) head group of the molecule, is highly conserved between β1 and β2 receptors, the exosite, where the long lipophilic tail of salmeterol binds, is more divergent. nih.govresearchgate.net This exosite is located within the extracellular loops and transmembrane domains of the receptor. nottingham.ac.ukresearchgate.net
Mutagenesis studies have been instrumental in identifying key amino acid residues responsible for the high affinity and selectivity of salmeterol. nottingham.ac.uk
K305 (Lysine 305): Located in extracellular loop 3, this residue has been shown to have the most significant single impact on salmeterol's affinity. Mutating this amino acid can reduce salmeterol's affinity for the β2-adrenoceptor by as much as 31-fold. nottingham.ac.uk
H296 (Histidine 296): Found in transmembrane domain 6, this residue also plays a major role. Its mutation can lead to an 18-fold decrease in salmeterol affinity. nottingham.ac.uk A double mutant where both H296 and K305 are altered can reduce salmeterol's affinity by 275-fold, bringing it close to its affinity for the β1-adrenoceptor. nottingham.ac.uk
Y308 (Tyrosine 308): Situated in transmembrane domain 7, this amino acid is another critical determinant for the high-affinity binding of β2-selective agonists like salmeterol. nottingham.ac.uk
Table 2: Key Amino Acid Residues in β2-Adrenoceptor for this compound Interaction
| Residue | Location | Functional Role in Salmeterol Binding |
|---|---|---|
| K305 | Extracellular Loop 3 | Major contributor to high affinity. nottingham.ac.uk |
| H296 | Transmembrane Domain 6 | Significant contributor to high affinity. nottingham.ac.uk |
| Y308 | Transmembrane Domain 7 | Important for high-affinity binding and selectivity. nottingham.ac.uk |
| F194 | Extracellular Loop 2 | Minor role in binding. nottingham.ac.uk |
| R304 | Extracellular Loop 3 | Minor role in binding. nottingham.ac.uk |
Ligand-Receptor Association/Dissociation Kinetics and Residence Time
The long duration of action of this compound has been a subject of extensive research. atsjournals.orgnih.gov While its lipophilicity allows it to partition into the cell membrane, creating a local depot, its interaction with the receptor also plays a role. atsjournals.org The association rate (kon) and dissociation rate (koff) of a ligand determine its residence time at the receptor. nih.govacs.org A slow dissociation rate leads to a longer residence time and, potentially, a longer duration of action. nih.gov
While some studies suggest that the slow dissociation of salmeterol from an "exosite" on the receptor contributes to its long-lasting effects, other research indicates that receptor kinetics alone may not fully explain its duration of action. atsjournals.orgnih.gov For example, the once-daily β2-agonist indacaterol (B1671819) has a shorter receptor residence time than the twice-daily salmeterol, suggesting that other factors are also important. nih.gov Nevertheless, the unique binding kinetics of this compound, characterized by its interaction with both the orthosteric site and the exosite, are considered a key aspect of its pharmacological profile. nih.govatsjournals.org
Intracellular Signaling Pathways Mediated by this compound
Upon binding to the β2-adrenoceptor, this compound initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the activation of the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. atsjournals.orgtandfonline.com This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). atsjournals.org The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). tandfonline.comtandfonline.com
In airway smooth muscle cells, PKA-mediated phosphorylation of various target proteins results in muscle relaxation and bronchodilation. atsjournals.org However, studies have also revealed that this compound can modulate other signaling pathways. For instance, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), and to attenuate the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation. nih.gov This suggests that this compound possesses anti-inflammatory properties in addition to its bronchodilator effects. tandfonline.comnih.gov
Furthermore, research indicates that salmeterol's signaling can be complex and may not solely rely on sustained cAMP production. atsjournals.org Some of its effects on gene expression and cellular function may occur through cAMP-independent mechanisms. atsjournals.org For example, salmeterol has been shown to induce phosphorylation of the glucocorticoid receptor, enhancing its nuclear translocation and DNA binding, which may contribute to the synergistic effects observed when it is co-administered with corticosteroids. tandfonline.comtandfonline.com
Activation of Adenylate Cyclase and Modulation of Cyclic AMP (cAMP) Levels
This compound, a selective β2-adrenergic receptor agonist, initiates its pharmacological effects by binding to and activating β2-adrenoceptors on the surface of target cells. This binding triggers a conformational change in the receptor, leading to the activation of the associated stimulatory G protein (Gs). escholarship.orgmdpi.com The activated Gs protein, in turn, stimulates the enzyme adenylate cyclase. escholarship.orgcapes.gov.brasm.org Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in an elevation of intracellular cAMP levels. capes.gov.brasm.orgatsjournals.orgoup.com
This increase in intracellular cAMP is a critical second messenger in the signaling cascade. escholarship.org In airway smooth muscle cells, elevated cAMP levels lead to the activation of protein kinase A (PKA). atsjournals.org PKA then phosphorylates several key intracellular proteins, which ultimately results in the relaxation of the airway smooth muscle. atsjournals.org Studies have shown that salmeterol's ability to increase intracellular cAMP is slower compared to short-acting β2-agonists like albuterol, which is consistent with its slower onset of action. atsjournals.org Furthermore, the maximum elevation of cAMP induced by salmeterol is approximately 45% of that achieved by the full agonist isoproterenol, confirming its partial agonist nature. atsjournals.org
G Protein Coupling Mechanisms and Downstream Transduction
The interaction of this compound with the β2-adrenergic receptor (β2AR) primarily involves coupling to the stimulatory G protein, Gs. escholarship.orgmdpi.com Upon agonist binding, the receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). This activation causes the dissociation of Gαs from the βγ subunits. escholarship.orgmdpi.com The activated Gαs then directly stimulates adenylate cyclase, leading to the production of cAMP and subsequent downstream signaling through PKA. escholarship.orgmdpi.comatsjournals.org
While the canonical pathway involves Gs coupling, there is evidence suggesting that β2ARs can also interact with other G proteins, a concept known as promiscuous coupling. escholarship.org For instance, under certain conditions, such as after PKA-mediated phosphorylation, the β2AR can switch its coupling from Gs to the inhibitory G protein, Gi. mdpi.comatsjournals.org This switch can activate different downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade. atsjournals.org
Furthermore, the concept of "biased agonism" suggests that different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain signaling pathways over others. Salmeterol, along with salbutamol, has been characterized as a partial biased agonist, showing a preference for activating the Gs pathway over promoting the recruitment of β-arrestin. acs.org This biased signaling may contribute to the specific pharmacological profile of salmeterol.
Mechanisms of Receptor Desensitization and Down-regulation in Cellular Models
Continuous or prolonged exposure to agonists like this compound can lead to a decrease in cellular responsiveness, a phenomenon known as desensitization. This process involves several mechanisms, including receptor phosphorylation and internalization.
Differential Receptor Profile Compared to Other β-Agonists
Salmeterol exhibits a distinct profile in terms of receptor desensitization and down-regulation compared to other β-agonists. It is classified as a partial agonist, meaning it has a lower intrinsic efficacy than full agonists like formoterol (B127741) and isoproterenol. atsjournals.orgresearchgate.netnih.gov This partial agonism is reflected in its ability to induce a submaximal response even at saturating concentrations. atsjournals.org
Interestingly, while salmeterol is a weak activator of adenylyl cyclase, it demonstrates strong agonism in highly amplified PKA-mediated events. researchgate.net Studies have shown that salmeterol's ability to induce β2AR desensitization is reduced compared to full agonists like epinephrine (B1671497) and the partial agonist albuterol. nih.gov However, prolonged treatment with salmeterol can still lead to desensitization of subsequent responses to other β-agonists. nih.gov
Dissociation of Receptor Phosphorylation and Internalization Events
A key feature of salmeterol-induced receptor regulation is the uncoupling of receptor phosphorylation from its internalization. nih.govnih.gov Receptor desensitization is typically initiated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and PKA. atsjournals.orgnih.gov This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from Gs and targets it for internalization into endosomes. mdpi.comatsjournals.org
Despite stimulating GRK-mediated phosphorylation of the β2AR to a similar extent as full agonists like epinephrine and formoterol, salmeterol does not induce significant receptor internalization or degradation. nih.govnih.gov Furthermore, salmeterol is unable to effectively stimulate the translocation of β-arrestin2 to the cell surface. nih.govnih.gov Overexpression of β-arrestin can partially rescue salmeterol-induced receptor endocytosis, suggesting that the salmeterol-bound receptor conformation has a lower affinity for β-arrestin. nih.govnih.govplos.org This dissociation between phosphorylation and internalization may be a crucial factor in its sustained bronchodilatory effect with chronic use. nih.govnih.gov
Elucidation of Prolonged Action Mechanisms
The long duration of action of this compound, lasting for at least 12 hours, has been a subject of considerable scientific investigation. atsjournals.org Several models have been proposed to explain this persistent effect.
The Plasmalemma Diffusion Microkinetic Model
The plasmalemma diffusion microkinetic model is a prominent theory explaining the prolonged action of both salmeterol and formoterol. nih.goversnet.org This model posits that the duration of action is primarily determined by the physicochemical interactions of the drug with the lipid bilayer of the cell membrane (plasmalemma), rather than specific binding to an "exosite" on the receptor. ersnet.org
According to this model, salmeterol's high lipophilicity allows it to diffuse into and be retained within the plasmalemma, creating a depot of the drug in close proximity to the β2-adrenoceptors. atsjournals.orgnih.goversnet.org From this lipid depot, the salmeterol molecules can slowly diffuse to the receptor's active site, leading to sustained receptor activation over a prolonged period. atsjournals.org This model explains the slow onset of action of salmeterol, as the drug predominantly associates with the lipid membrane before interacting with the receptor. ersnet.org It also accounts for the observation that the duration of action of salmeterol is largely independent of its concentration, unlike formoterol. researchgate.net The model suggests that the high concentration of salmeterol within the membrane is sufficient to maintain a long-lasting stimulation of the β2-adrenoceptor. researchgate.netnih.gov
Table 1: Comparison of Receptor Interaction and Downstream Effects of Different β-Agonists
| Agonist | Receptor Affinity | Intrinsic Efficacy | Onset of Action | Adenylate Cyclase Activation | Receptor Internalization |
|---|---|---|---|---|---|
| This compound | High | Partial | Slow researchgate.netnih.gov | Partial atsjournals.org | Minimal nih.govnih.gov |
| Formoterol | High | Full | Rapid researchgate.netnih.gov | Full atsjournals.org | Significant |
| Albuterol | Lower | Partial | Rapid atsjournals.org | Partial | Significant |
| Isoproterenol | High | Full | Rapid atsjournals.org | Full atsjournals.org | Significant |
Table 2: Key Mechanisms in this compound's Pharmacology
| Mechanism | Description | Key Findings |
|---|---|---|
| Adenylate Cyclase Activation | This compound activates adenylate cyclase via Gs protein coupling, increasing intracellular cAMP. capes.gov.brasm.org | Slower and partial activation compared to full agonists. atsjournals.org |
| G Protein Coupling | Primarily couples to Gs, but can switch to Gi. Exhibits biased agonism towards Gs over β-arrestin recruitment. atsjournals.orgacs.org | Preferential Gs activation may influence its therapeutic profile. |
| Receptor Desensitization | Induces less desensitization compared to full agonists. nih.gov | Dissociation between receptor phosphorylation and internalization. nih.govnih.gov |
| Prolonged Action | Explained by the plasmalemma diffusion microkinetic model where the cell membrane acts as a drug depot. nih.goversnet.org | High lipophilicity leads to slow release and sustained receptor activation. atsjournals.orgersnet.org |
The Exosite Binding Hypothesis
The prolonged duration of action of salmeterol has been a subject of significant scientific inquiry, leading to the formulation of the exosite binding hypothesis. nih.govresearchgate.net This theory posits that the salmeterol molecule interacts with the β2-adrenergic receptor (β2AR) at two distinct sites. drugbank.com The saligenin head of the molecule binds to the conventional agonist binding site, also known as the orthosteric site, which is responsible for receptor activation. researchgate.netdrugbank.com Concurrently, its long, lipophilic tail, the 4-phenylbutoxyhexyl group, is proposed to anchor to a secondary binding location within the receptor, termed the "exosite". nih.govresearchgate.net
This dual interaction is thought to hold the salmeterol molecule in close proximity to the receptor, allowing for repeated binding and activation of the orthosteric site, thereby accounting for its extended pharmacological effect. nih.gov Structural analysis has identified potential residues within the β2AR that may constitute this exosite. researchgate.net Specifically, the aryloxyalkyl moiety of salmeterol is believed to interact with this accessory region. researchgate.net Evidence for a defined exosite region in the human β2AR has been presented, although alternative theories like the diffusion microkinetic model also exist to explain salmeterol's long duration of action. researchgate.net The microkinetic theory suggests that the high lipophilicity of salmeterol allows it to form a depot within the lipid bilayer of the cell membrane, from which it can slowly diffuse to the receptor. researchgate.netucl.ac.be
Receptor Rebinding Dynamics
The concept of receptor rebinding is closely linked to the prolonged pharmacological effects of certain drugs, including this compound. Rebinding occurs when a drug molecule, after dissociating from its receptor, immediately re-associates with the same or a neighboring receptor before it can diffuse away into the bulk extracellular fluid. nih.gov This phenomenon is particularly relevant for drugs that exhibit slow dissociation from their target. nih.gov
Beyond Bronchodilation: Cell and Tissue-Level Effects of Salmeterol (Preclinical)
Immunomodulatory Activities in Cellular Systems
Preclinical research has revealed that salmeterol possesses immunomodulatory properties, suggesting its effects extend beyond simple smooth muscle relaxation. healthline.comasm.org These activities are primarily observed through its influence on various immune cells.
In vitro studies using monocytic cells have demonstrated that salmeterol can inhibit the release of pro-inflammatory cytokines. atsjournals.org Specifically, salmeterol has been shown to attenuate the lipopolysaccharide (LPS)-induced secretion of tumor necrosis factor-alpha (TNF-α) from human monocyte-derived macrophages. researchgate.netersnet.orgresearcher.life The inhibitory effect of salmeterol on TNF-α release was found to be concentration-dependent. researchgate.netersnet.org For instance, in one study, salmeterol inhibited LPS-stimulated TNF-α release with a mean effective concentration (EC50) of 3.5 ± 2.7 nM. researchgate.netersnet.orgresearcher.life This suggests a direct anti-inflammatory action on a key cell type involved in the inflammatory cascade. Further research indicates that salmeterol at low concentrations can inhibit the NLRP3 inflammasome, leading to reduced release of pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β) in primary bone marrow-derived macrophages. researchgate.net
Table 1: Effect of Salmeterol on Pro-inflammatory Cytokine Release in Monocytic Cells
| Cell Type | Stimulant | Cytokine Measured | Effect of Salmeterol | Effective Concentration (EC50) | Reference |
|---|---|---|---|---|---|
| Monocyte-derived macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | 3.5 ± 2.7 nM | ersnet.org |
| Monocyte-derived macrophages | Lipopolysaccharide (LPS) | Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Inhibition | 52.4 ± 40.8 nM | ersnet.org |
| Primary bone marrow-derived macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | 10⁻¹⁰M - 10⁻⁷M | researchgate.net |
| Primary bone marrow-derived macrophages | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β) | Inhibition | 10⁻¹⁰M - 10⁻⁷M | researchgate.net |
Inhibition of Pro-inflammatory Cytokine Secretion (e.g., TNF-alpha) in Monocytic Cells
Effects on Skeletal Muscle Cell Physiology (in vitro)
In vitro investigations using skeletal muscle cell lines have revealed that salmeterol can influence their physiology, particularly at supratherapeutic concentrations. researchgate.netnih.gov Studies on rat L6C5 and mouse C2C12 skeletal muscle cell lines have shown that short-term exposure to salmeterol can lead to an increase in oxidative metabolism. researchgate.netnih.gov This was observed through changes in the activities of enzymes such as citrate (B86180) synthase and 3-OH acyl-CoA dehydrogenase. nih.gov
However, prolonged exposure to high concentrations of salmeterol (in the micromolar range) was found to have different effects. researchgate.netnih.gov It reduced the growth rate of proliferating myoblasts in a dose- and time-dependent manner. researchgate.netnih.gov Furthermore, extended treatment induced apoptosis (programmed cell death) in both myoblasts and differentiated myotubes. researchgate.netnih.gov This pro-apoptotic effect was associated with the activation of the intrinsic apoptotic pathway, involving proteins like Bcl-xL and caspase-9. researchgate.netnih.gov These findings suggest that while short-term exposure may alter cellular metabolism, long-term, high-concentration exposure in vitro can be cytostatic and even pro-apoptotic to skeletal muscle cells. researchgate.netnih.gov
Table 2: In Vitro Effects of Salmeterol on Skeletal Muscle Cells
| Cell Line | Exposure Duration | Salmeterol Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| C2C12 & L6C5 myoblasts | 6 hours | 0.1-10 μM | Increase in oxidative metabolism | nih.gov |
| C2C12 myotubes | 6 hours | 0.1-10 μM | Increase in oxidative metabolism | nih.gov |
| L6C5 myotubes | 6 hours | 0.1-10 μM | Increase in anaerobic metabolism | nih.gov |
| C2C12 & L6C5 myoblasts | 6-48 hours | 0.1-10 μM | Reduced growth rate | nih.gov |
| C2C12 & L6C5 myoblasts and myotubes | 48-72 hours | High concentrations (e.g., 10 μM) | Induction of apoptosis | nih.gov |
Influence on Cell Proliferation and Metabolic Pathways
This compound, the active enantiomer of Salmeterol, demonstrates notable effects on cellular proliferation and metabolic activities in preclinical studies. Research on human foetal lung fibroblasts has shown that Salmeterol can inhibit cell proliferation induced by basic fibroblast growth factor (bFGF). nih.gov This inhibitory effect was observed across a range of concentrations (0.1-100 nM). nih.gov
In studies involving rat L6C5 and mouse C2C12 skeletal muscle cell lines, Salmeterol was found to reduce the growth rate of proliferating cells in a manner dependent on both dose and time. researchgate.netnih.gov Furthermore, short-term exposure to supratherapeutic concentrations of Salmeterol led to an increase in oxidative metabolism in both myoblasts and myotubes of these cell lines. researchgate.netnih.gov Specifically, an increase in oxidative metabolism was observed after 6 hours in C2C12 and L6C5 myoblasts and in C2C12 myotubes. researchgate.netnih.gov Conversely, in L6C5 myotubes, there was a prevalence of anaerobic metabolism. researchgate.netnih.gov
The stimulation of β2-adrenergic receptors by agonists like this compound activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP). aimspress.comfda.gov This rise in cAMP triggers the PKA and Akt/mTOR signaling pathways, which are known to influence cell growth and metabolism. aimspress.com
Table 1: Effects of this compound on Cell Proliferation and Metabolism
| Cell Type | Model | Effect on Proliferation | Effect on Metabolism |
| Human Foetal Lung Fibroblasts | In vitro | Inhibited bFGF-induced proliferation | - |
| Rat L6C5 Skeletal Muscle Cells | In vitro | Reduced growth rate | Increased anaerobic metabolism (myotubes) |
| Mouse C2C12 Skeletal Muscle Cells | In vitro | Reduced growth rate | Increased oxidative metabolism (myoblasts and myotubes) |
Induction of Apoptotic Processes at Higher Concentrations
At higher concentrations and with prolonged exposure, this compound has been shown to induce apoptosis, or programmed cell death, in preclinical models. researchgate.netnih.gov In studies on rat L6C5 and mouse C2C12 skeletal muscle cells, exposure to high concentrations of Salmeterol for 48 and 72 hours resulted in the activation of the intrinsic apoptotic pathway. researchgate.netnih.gov
This pro-apoptotic effect was confirmed by several key observations:
Modulation of Apoptotic Proteins: Changes were noted in the levels of apoptotic proteins such as Bcl-xL and caspase-9. researchgate.netnih.gov
PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, was also observed. researchgate.netnih.gov
Smac/DIABLO Release: The cytoplasmic release of Smac/DIABLO, a protein that promotes apoptosis, was detected. researchgate.netnih.gov
These findings suggest that while this compound has therapeutic effects at lower concentrations, higher, supratherapeutic doses can shift the cellular response towards apoptosis. researchgate.netnih.gov This dose-dependent effect highlights a critical aspect of its pharmacological profile.
Mechanistic Investigations of Systemic Responses in Preclinical Models
Impact on Musculoskeletal System (e.g., Hypertrophy observed in animals)
Preclinical studies in various animal species have consistently demonstrated that systemic administration of β2-adrenoceptor agonists, including Salmeterol, can lead to skeletal muscle hypertrophy. nih.govwada-ama.org In rats, daily administration of Salmeterol for four weeks resulted in hypertrophy of both the extensor digitorum longus (EDL) and soleus muscles. nih.gov The maximum hypertrophic effect in the soleus muscle was observed at doses of 500 μg/kg/day and above. nih.gov
While both Salmeterol and another β2-agonist, formoterol, induced muscle hypertrophy, Salmeterol was found to be less selective for skeletal muscle over heart muscle. nih.gov This suggests a potential for cardiac effects at doses that promote muscle growth. nih.gov The hypertrophic effects are believed to be mediated by the stimulation of β2-adrenoceptors in skeletal muscle, which in turn activates signaling pathways involved in protein synthesis and muscle growth. aimspress.comnih.gov
Table 2: Preclinical Observations of this compound on Musculoskeletal System
| Animal Model | Muscle Type | Observation |
| Rat | Extensor Digitorum Longus (EDL) | Hypertrophy |
| Rat | Soleus | Hypertrophy |
Effects on Smooth Muscle Tissue
The primary therapeutic action of this compound is the relaxation of airway smooth muscle, which is crucial for its use in respiratory diseases. This effect is mediated through the activation of β2-adrenergic receptors on smooth muscle cells, leading to an increase in intracellular cAMP and subsequent muscle relaxation. fda.gov
In preclinical studies using animal models, Salmeterol has been shown to effectively relax airway smooth muscle. msdvetmanual.com Furthermore, in a mouse model of chronic obstructive pulmonary disease (COPD), treatment with Salmeterol was associated with a reduction in the thickening of smooth muscle in the airways. nih.gov However, some studies have also indicated that prolonged exposure to Salmeterol could potentially lead to increased contractility of airway smooth muscle in response to certain stimuli. nih.gov In rabbit airway smooth muscle tissues, prolonged exposure to Salmeterol resulted in increased contractility in response to acetylcholine. nih.gov
Cardiovascular System Responses (e.g., tachycardia observed in animals)
A well-documented systemic effect of this compound in preclinical animal models is its impact on the cardiovascular system, most notably the induction of tachycardia (an increased heart rate). researchgate.nettheveterinarynurse.com This is a known consequence of β2-adrenoceptor stimulation. researchgate.net Studies in dogs have shown that Salmeterol can cause tachycardia. researchgate.net In some animal studies, high doses of β-agonists have been associated with cardiac arrhythmias and even myocardial necrosis, particularly when administered with other substances like methylxanthines. drugs.com
In rats, subcutaneous administration of Salmeterol caused heart muscle hypertrophy. nih.gov As mentioned previously, Salmeterol was found to be essentially nonselective for skeletal versus heart muscle hypertrophy, indicating a potential for cardiovascular effects at therapeutic doses for muscle wasting. nih.gov
Regional Pulmonary Tissue Distribution and Retention (Preclinical)
Preclinical studies in rats have provided detailed insights into the distribution and retention of this compound within the lungs following inhalation. figshare.comnih.gov After inhalation, Salmeterol is initially distributed widely throughout the lung tissue. figshare.comnih.gov However, within a short period (by 15 minutes), it is preferentially retained in the bronchial tissue. figshare.comnih.gov
A novel dual-isotope study in rats, where Salmeterol was administered via inhalation and a deuterated version (d3-salmeterol) was given intravenously, allowed for a direct comparison of drug distribution. figshare.com The results showed a significantly higher concentration of the inhaled drug in the lung tissue compared to the systemically delivered drug. figshare.com The lung targeting factor, which represents the gain in drug concentration from inhaled delivery versus intravenous, was found to be 5-fold for the alveolar region, 31-fold for the bronchial sub-epithelium, and 45-fold for the epithelium. figshare.com
These findings highlight the efficient targeting of the airways achieved with inhaled Salmeterol and its prolonged retention in the bronchial tissue, which is key to its long duration of action. figshare.comnih.govuni-hamburg.denih.gov
Metabolic and Biochemical Pathways of S Salmeterol
Enzymatic Biotransformation of Salmeterol (B1361061) Enantiomers (in vitro)
The in vitro biotransformation of salmeterol enantiomers involves specific enzymatic systems, primarily within the cytochrome P450 (CYP) superfamily.
Salmeterol is extensively metabolized, with the cytochrome P450 (CYP) isoform 3A4 playing a predominant role in its aliphatic oxidation. nih.govdrugbank.comnih.govpharmgkb.orgresearchgate.netnih.govfda.govgskpro.comnih.govresearchgate.netmims.com This enzyme is responsible for the formation of the major metabolite, α-hydroxysalmeterol, in human liver microsomes. nih.govpharmgkb.orgfda.govgskpro.com Studies have demonstrated a strong correlation between the rates of α-hydroxysalmeterol formation in human liver microsomal samples and the activity of CYP3A, as measured by the metabolism of marker substrates like midazolam to 1'-hydroxymidazolam (B1197787) (r² = 0.94; p < 0.001). nih.gov Further confirmation of CYP3A4's role comes from experiments using insect cell microsomes co-expressing human CYP3A and NADPH-P450 reductase, which were capable of metabolizing salmeterol to α-hydroxysalmeterol. nih.gov While CYP3A4 is the primary isoform, some research indicates a minor contribution from CYP2E1 in the aliphatic oxidation of salmeterol. fda.gov
The principal metabolite of salmeterol is α-hydroxysalmeterol, which is generated through aliphatic oxidation. nih.govdrugbank.comnih.govpharmgkb.orgresearchgate.netnih.govfda.govgskpro.comnih.govresearchgate.netmims.comfda.gov In addition to this major metabolite, a minor O-dealkylated metabolite is also formed, though the exact mechanism for its formation is not fully elucidated. drugbank.comnih.govfda.gov Interestingly, α-hydroxysalmeterol has been observed to possess bronchodilating properties in humans, reportedly being twice as potent but shorter-acting than the parent compound. fda.gov
Table 1: Major Metabolites of Salmeterol and Their Formation Pathways
| Metabolite | Formation Pathway | Primary Enzyme Involved | Notes |
| α-hydroxysalmeterol | Aliphatic Oxidation | CYP3A4 | Major metabolite; reported to be twice as potent but shorter-acting bronchodilator than parent. fda.gov |
| O-dealkylated metabolite | O-dealkylation | Unknown | Minor metabolite. drugbank.comnih.govfda.gov |
Influence of Enzyme Inhibitors and Inducers on Metabolism (e.g., Ketoconazole)
The metabolism of salmeterol is susceptible to modulation by enzyme inhibitors and inducers, particularly those affecting CYP3A4. Ketoconazole, a potent and selective inhibitor of CYP3A4, has been shown to substantially inhibit the in vitro metabolism of salmeterol to α-hydroxysalmeterol in human liver microsomes. nih.govpharmgkb.orgfda.govgskpro.com This inhibition highlights the potential for drug-drug interactions when salmeterol is co-administered with strong CYP3A4 inhibitors. Such co-administration, including with agents like ritonavir, clarithromycin, and telithromycin, is generally not recommended due to the potential for increased systemic exposure to salmeterol. pharmgkb.orgresearchgate.netfda.govgskpro.comnih.govresearchgate.netmedscape.commedscape.commedscape.com Conversely, enzyme inducers can accelerate salmeterol metabolism. For instance, apalutamide, a strong CYP3A4 inducer, can lead to a decrease in the level or effect of salmeterol. medscape.com A small but consistent reduction in α-hydroxysalmeterol formation was also observed with disulfiram, an inhibitor of CYP2E1. nih.gov
Table 2: Influence of Key Modulators on Salmeterol Metabolism
| Modulator | Type of Modulation | Effect on Salmeterol Metabolism | Primary Enzyme Affected |
| Ketoconazole | Inhibition | Substantial decrease | CYP3A4 |
| Apalutamide | Induction | Decrease in level/effect | CYP3A4 |
| Disulfiram | Inhibition | Small decrease | CYP2E1 |
Stereoselective Aspects of Salmeterol Metabolism
Salmeterol is administered as a racemic mixture containing both (R)- and (S)-enantiomers. nih.govmedcentral.com Understanding the stereoselective aspects of its metabolism is important for a complete pharmacokinetic profile.
Investigations into the differential metabolic rates for the (R)- and (S)-enantiomers of salmeterol have been conducted. A study utilizing a chiral high-performance liquid chromatographic (HPLC) assay to determine salmeterol and α-hydroxysalmeterol enantiomers in human hepatic metabolism studies found that the microsomal metabolism of salmeterol to α-hydroxysalmeterol is not stereoselective. nih.gov This indicates that both enantiomers are metabolized to the primary α-hydroxysalmeterol metabolite at similar rates in the liver microsomes.
Based on the finding that the microsomal metabolism of salmeterol to α-hydroxysalmeterol is not stereoselective nih.gov, it suggests that the primary metabolic pathway does not lead to the formation of stereoselective metabolites with distinct chiral properties. While the racemic mixture's (S)-enantiomer does not antagonize the effects of the (R)-enantiomer and does not exhibit different pharmacological effects from the racemic mixture, this aligns with the observed lack of stereoselectivity in its major metabolic pathway. medcentral.com
Investigation of Differential Metabolic Rates for (R)- and (S)-Salmeterol
Biochemical Interactions and Cellular Consequences (Preclinical/In Vitro)
Preclinical and in vitro studies provide insights into the cellular and enzymatic interactions of salmeterol, which, in the absence of specific data for this compound, are generally attributed to the racemic mixture.
The influence of salmeterol on glucose homeostasis mechanisms has been noted in preclinical and clinical contexts, primarily concerning the racemic mixture. Salmeterol use may carry a risk of hypoglycemia drugbank.comnih.gov. Glucose homeostasis is a complex process involving various metabolic pathways and hormonal regulation, including insulin (B600854) and glucagon (B607659) researchgate.nete-enm.orge-dmj.org. While general salmeterol is cautioned in patients with diabetes mellitus nih.gov, specific preclinical data detailing the direct influence of this compound on glucose homeostasis mechanisms in isolation is limited in the available literature.
Salmeterol primarily exerts its effects by selectively binding to beta-2 adrenergic receptors located in the smooth muscle of the airways drugbank.comnih.govpatsnap.com. This binding activates adenylate cyclase through the stimulation of the Gs protein, leading to an elevation in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels patsnap.comwikipedia.org. The increase in cAMP triggers a cascade of biochemical events that culminate in the relaxation of bronchial smooth muscle, resulting in bronchodilation patsnap.com.
In terms of enzyme systems, salmeterol is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system to alpha-hydroxysalmeterol, with minor metabolism occurring via an unknown O-dealkylation mechanism drugbank.com. This hepatic metabolism suggests potential drug interactions with other substances that induce or inhibit CYP3A4 mpa.sempa.sedrugbank.comtandfonline.com.
Furthermore, in vitro studies on human neutrophils have investigated the interactions of salmeterol (in combination with fluticasone (B1203827) propionate) with cellular components and enzyme systems involved in inflammatory responses. This combination therapy has been shown to additively suppress the production of interleukin-8 (IL-8) and increase the translocation of the glucocorticoid receptor (GR) to the nucleus nih.gov. These effects suggest an influence on key inflammatory pathways, including the NF-κB and MAPK pathways, leading to reduced IL-8 production nih.gov. While these findings relate to the racemic salmeterol, they provide insight into the potential cellular interactions that this compound may contribute to within the broader context of the compound's activity.
Studies on the plasma protein binding of salmeterol, representing the racemic mixture, indicate that it is highly bound to plasma proteins. In vitro binding averages approximately 96% across a concentration range of 8-7722 ng/mL in human plasma nih.govmedcentral.com. Salmeterol primarily binds to albumin and alpha-1-acid glycoprotein (B1211001) drugbank.comnih.govmedcentral.com. The xinafoate moiety, often associated with salmeterol in formulations (e.g., salmeterol xinafoate), also exhibits high protein binding (greater than 99%) to albumin nih.govmedcentral.com. While these data refer to the racemic mixture, it is expected that this compound would exhibit similar high plasma protein binding characteristics.
Table 1: Key Biochemical Interaction Parameters of Salmeterol (Racemic Mixture)
| Parameter | Value | Reference |
| Primary Metabolic Enzyme | CYP3A4 | mpa.sempa.sedrugbank.com |
| Plasma Protein Binding | ~96% | drugbank.comnih.govmedcentral.com |
| Binding Proteins | Albumin, Alpha-1-acid glycoprotein | drugbank.comnih.govmedcentral.com |
| Cellular Receptor Interaction | Beta-2 adrenergic receptor (agonist) | drugbank.comnih.govpatsnap.comwikipedia.org |
| Effect on cAMP Levels | Increased | patsnap.comwikipedia.org |
| Potential Electrolyte Imbalance | Hypokalemia | drugbank.commims.comnih.gov |
| Potential Glucose Effect | Hypoglycemia | drugbank.comnih.gov |
Computational Chemistry and Structure Activity Relationship Sar of S Salmeterol
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are indispensable tools for understanding the complex interactions between ligands and their protein targets, offering atomic-level insights into binding events and conformational changes.
Ligand-receptor docking studies have been extensively employed to predict the binding modes of salmeterol (B1361061) to the β2-adrenoceptor. These studies generally refer to the salmeterol molecule, which is a chiral compound, with the (R)-enantiomer typically considered the pharmacologically active form for β2-agonism. However, explicit detailed docking studies focusing solely on the (S)-enantiomer's specific interactions with β-adrenoceptors are not extensively detailed in the provided literature.
The binding of salmeterol to the β2AR involves several key interactions. The hydroxyl groups of its aromatic ring form hydrogen bonds with Ser203 and Ser207 located in transmembrane helix 5 (H5) of the receptor. nih.govnih.gov The protonated amine group of salmeterol interacts with Asp113 in transmembrane helix 3 (H3), and the β-hydroxyl group forms hydrogen bonds with both Asp113 (H3) and Asn293 (H6). nih.govnih.gov The aromatic ring of salmeterol is positioned in the vicinity of Phe193 (extracellular loop 2, EC2) and is stabilized by residues such as Val114, Thr118 (H3), Ser203, Ser207 (H5), and Phe290 (H6). nih.govnih.gov Furthermore, the oxygen atom at the bending region of salmeterol forms a hydrogen bond interaction with Tyr308 at H7. nih.gov
A distinguishing feature of salmeterol is its long lipophilic tail. Docking results indicate that this tail extends into the orthosteric pocket, formed by helices 3-7, and runs parallel to EC2. nih.govnih.gov This extended tail is believed to contribute to salmeterol's long duration of action, with some models suggesting an "exosite" binding mechanism where the tail interacts with an auxiliary binding site, potentially within the membrane or an extracellular region of the receptor. nih.govwikipedia.orgguidetopharmacology.orgwikidata.orgatsjournals.org This exosite interaction is hypothesized to act as a reservoir, allowing for continuous re-equilibration with the orthosteric site. wikidata.orgresearchgate.net
Molecular dynamics (MD) simulations are crucial for understanding the dynamic nature of protein-ligand interactions and the conformational landscape of receptors. For β2AR, MD simulations have been used to generate ensembles of receptor conformers, revealing that different ligands can preferentially bind to distinct predicted conformations. nih.govnih.gov
These simulations provide insights into the conformational changes that occur in the β2AR upon ligand binding, including rearrangements in the extracellular loops and the orthosteric binding site. nih.govnih.govresearchgate.net MD studies have shown that the stabilization of the extracellular region by the lipophilic tail of salmeterol may lead the rest of the molecule to diffuse to the orthosteric site, forming critical interactions for receptor activation synergistically. nih.govnih.gov The role of polar interactions in ligand efficacy and bias has also been investigated using MD simulations, demonstrating that ligand-receptor interactions in the orthosteric pocket can exhibit varying degrees of heterogeneity and stability depending on the ligand. guidetopharmacology.org
The long tail of salmeterol, which is highly lipophilic, is thought to partition into the cell membrane, allowing the drug to access the receptor via lateral diffusion. researchgate.net MD simulations have explored the possibility of lipid insertions into GPCRs, which might be related to how salmeterol's hydrophobic moiety initially anchors before moving into the orthosteric site. cenmed.com
Salmeterol is a chiral compound, and its chemical structure contains a stereocenter. nih.govwikipedia.orgresearchgate.net While the racemic mixture is commonly administered, the pharmacological activity of β2-adrenoceptor agonists often exhibits enantioselectivity. For instance, in the case of salbutamol (B1663637), a structurally related β2-agonist, the (R)-enantiomer is pharmacologically active, while the activity of the (S)-enantiomer is controversial, with some studies suggesting potential deleterious effects. researchgate.netresearchgate.netsemanticscholar.org
For salmeterol, the "saligenin head" group is responsible for β2-adrenoceptor activation, while the extended hydrophobic phenylalkoxyalkyl tail is critical for membrane incorporation and binding to a potential exosite, contributing to its long duration of action. wikidata.orgatsjournals.org Structure-activity relationship studies have highlighted the importance of the oxygen atom's position in the side chain for the drug's prolonged effect. wikidata.orgatsjournals.org
The conformational landscape of G protein-coupled receptors (GPCRs) involves a dynamic equilibrium between various structural and functional states. Ligands can modulate these equilibria, influencing receptor activation and signaling pathways. atsjournals.org Although specific detailed computational studies focusing solely on the conformational landscape and stereochemical preferences of the (S)-enantiomer of salmeterol are not extensively reported in the provided search results, the general understanding of β2-agonist enantioselectivity suggests that the (S)-Salmeterol would likely exhibit distinct binding characteristics and potentially different pharmacological or off-target effects compared to the (R)-enantiomer. The need for enantioselective safety studies for LABAs, including salmeterol, has been emphasized due to concerns regarding the potential deleterious effects of (S)-enantiomers on asthma control. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to find a correlation between chemical structure and biological activity. It helps in predicting the activity of new compounds and optimizing existing ones.
QSAR models have been developed to understand and predict the functional duration of long-acting β2-adrenoceptor agonists. These models highlight the critical role of physicochemical properties such as lipophilicity and ionization in determining the duration of action at the β2-adrenoceptor. researchgate.netnih.govmims.com For instance, specific design rules, such as a logD(7.4) greater than 2 and a secondary amine pKa greater than 8.0, have been identified to yield compounds with ultra-long durations of action. nih.govmims.com
While salmeterol is a chiral compound, and the (R)-enantiomer is generally considered responsible for the primary β2-agonistic effect, direct QSAR investigations focusing solely on the enantioselective SAR of this compound for β2-adrenoceptor agonism are not explicitly detailed in the provided search results. However, the broader field of β2-agonists acknowledges enantioselectivity; for example, (R)-salbutamol is the active enantiomer, and studies on modifying the (R)-salmeterol structure by incorporating different moieties (e.g., urea, sulfonamide, sulfone, hydantoin) to improve potency, selectivity, and duration of action implicitly involve enantioselective SAR considerations. researchgate.netresearchgate.net
Salmeterol is characterized as a partial agonist at β2-adrenoceptors, with an intrinsic activity of approximately 0.37, which is lower than that of full agonists like formoterol (B127741) (intrinsic activity of 0.97). atsjournals.org This difference in intrinsic activity is a key parameter in SAR investigations, influencing the required receptor occupancy for a maximal response. atsjournals.org
Predictive models, including pharmacophore and QSAR models, are instrumental in the rational design and virtual screening of novel compounds with desired pharmacological activity and selectivity. A selective pharmacophore model for β2-adrenoceptor agonists has been developed, consisting of five key chemical features: one hydrogen-bond acceptor, one hydrogen-bond donor, two ring aromatic features, and one positive ionizable feature. nih.gov Such models can serve as a first-screen before more computationally intensive docking studies. nih.gov
QSAR models have successfully guided the design of long- and ultra-long-acting compounds, with data strongly suggesting that the duration of β2-adrenoceptor activity is primarily controlled by the membrane affinity of these compounds. researchgate.netnih.govmims.com This aligns with the "diffusion microkinetic" and "exosite" hypotheses for salmeterol's prolonged action, where the drug partitions into the cell membrane and interacts with an auxiliary binding site, acting as a reservoir. wikidata.orgresearchgate.netnih.gov These predictive models allow for a deeper understanding of the physicochemical drivers of pulmonary absorption and can replace routine experimental data generation for ranking and classifying compounds in inhaled drug discovery.
Enantioselective SAR Investigations for β2-Adrenoceptor Agonism
Computer-Aided Drug Design (CADD) and Optimization Strategies
Computer-Aided Drug Design (CADD) has emerged as an indispensable tool in modern drug discovery, significantly streamlining the process by reducing both cost and time. CADD approaches, including structure-based and analogue-based drug design, are employed to enhance the design of novel compounds with improved potency, selectivity, and desirable physicochemical properties. nih.govpharmgkb.org Optimization strategies within CADD involve the systematic refinement of molecular parameters to achieve predefined design criteria, often through iterative computational and experimental cycles. researchgate.netmdpi.com
Fragment-Based Drug Design for Stereoselective Analogue Development
Fragment-Based Drug Design (FBDD) is a powerful drug discovery approach that utilizes small, low-molecular-weight compounds, typically less than 300 Daltons, as initial starting points, known as fragments. researchgate.net The FBDD process involves two primary stages: initially, a library of these fragments is screened to identify "hits" that bind weakly to a target protein. Subsequently, these fragment hits undergo a "hit-to-lead" optimization process, where their molecular weight is increased through various strategies such as fragment growth or fragment merging. researchgate.net
A key advantage of FBDD is its ability to efficiently explore a vast chemical space and accelerate the discovery of potent lead compounds. For the development of stereoselective analogues, which is particularly relevant for chiral drugs like salmeterol, FBDD offers a precise methodology. By guiding the design based on the detailed 3D shape and electrostatic complementarity within the target protein's binding site, FBDD enables bespoke modifications to fragments. This allows for the systematic development of compounds with specific stereochemical configurations that can optimize interactions with the receptor, thereby facilitating the development of stereoselective drug candidates.
Application of Machine Learning Algorithms in Salmeterol Analogue Discovery
The integration of Machine Learning (ML) algorithms has significantly advanced drug discovery, particularly in the identification and optimization of novel analogues. ML techniques are applied across various stages, including the prediction of biological activity, the development of Quantitative Structure-Activity Relationship (QSAR) models, virtual screening, and the prediction of toxicity profiles. nih.gov
Several types of ML algorithms are commonly employed in this domain, such as Artificial Neural Networks (ANNs), Deep Learning, Support Vector Machines (SVMs), and Random Forests. nih.govnih.gov These algorithms can learn complex relationships from existing chemical and biological data, enabling the prediction of properties for new, untested compounds. By augmenting hit design and optimization processes, ML algorithms allow for a more efficient and targeted exploration of chemical space, thereby accelerating the discovery of novel salmeterol analogues with desired pharmacological profiles. pharmgkb.org
Target-Focused Library Design and Virtual Screening Methodologies
Target-focused libraries are specialized collections of chemical compounds meticulously designed to interact with a specific protein target, a family of targets, or to address a particular therapeutic area. chrom-china.comwikipedia.org The strategic design of these libraries aims to significantly increase screening hit rates and reduce the computational cost associated with screening large, diverse compound collections. wikipedia.org
Virtual screening (VS) methodologies are computational techniques used to identify potential drug candidates from large compound databases without the need for physical experimentation. These methodologies can be broadly categorized into:
Structure-Based Virtual Screening (SBVS) : This approach leverages the known three-dimensional structures of target proteins, obtained from sources like X-ray crystallography or homology modeling. Molecular docking simulations are a core component of SBVS, predicting the binding modes and affinities of compounds within the active site of the target protein. chrom-china.com
Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target protein is unavailable, LBVS relies on information derived from known active compounds. Methods such as similarity searching, substructure searching, and the application of Quantitative Structure-Activity Relationship (QSAR) models are employed to identify new compounds with similar properties or structural features to known ligands. chrom-china.com
Future Directions in S Salmeterol Research
Advanced Elucidation of Remaining Mechanistic Ambiguities
Despite its well-established role as a bronchodilator, subtle aspects of (S)-Salmeterol's mechanism of action remain to be fully clarified. Future research will likely focus on the molecular intricacies of its interaction with the β2-adrenergic receptor (β2AR). While the binding of Salmeterol (B1361061) to the β2AR has been structurally characterized, revealing interactions with an "exosite" that contributes to its long duration of action, a more profound understanding of the kinetic parameters is needed. acs.org Investigating the precise on- and off-rates of this compound at the receptor can provide a more dynamic picture of its prolonged engagement and signaling. acs.org
Furthermore, the downstream signaling pathways activated by this compound warrant deeper investigation. While G-protein-dependent pathways are well-documented, the role of G-protein-independent signaling, such as through β-arrestins, in the context of this compound's long-term effects and potential for tachyphylaxis requires more detailed exploration. The phenomenon of Ca2+ sensitization in airway smooth muscle, a key factor in bronchoconstriction, and how this compound modulates these Ca2+-independent pathways, presents another area for investigation. nih.gov Understanding these nuances could explain inter-individual variability in response and inform the development of more targeted therapies.
Development of Next-Generation Analytical Techniques for Enantiomeric Purity and Contaminants
The therapeutic superiority of the (S)-enantiomer necessitates stringent control over the enantiomeric purity of the final drug product. nih.govtg.org.au The development of next-generation analytical techniques is paramount to ensure the absence of the (R)-enantiomer, which may have different pharmacological properties. researchgate.net High-Performance Liquid Chromatography (HPLC) using novel chiral stationary phases (CSPs) is a key area of advancement. ijrpr.com Research into new materials for CSPs, such as nanomaterials and molecularly imprinted polymers (MIPs), aims to enhance selectivity and stability for more robust and efficient enantiomeric separation. ijrpr.commdpi.com
Beyond HPLC, other techniques like supercritical fluid chromatography (SFC) and advanced capillary electrophoresis (CE) methods are emerging as powerful tools for chiral separations. researchgate.netnumberanalytics.com The integration of these separation techniques with mass spectrometry (MS) can provide unparalleled sensitivity and specificity for both enantiomeric purity testing and the detection of trace-level contaminants that may arise during synthesis or degradation. ijrpr.com The development of these methods is crucial not only for quality control in manufacturing but also for pharmacokinetic and doping control studies. researchgate.net
| Analytical Technique | Potential Advancements | Application in this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Development of novel chiral stationary phases (e.g., based on nanomaterials, molecularly imprinted polymers). ijrpr.commdpi.com | Enhanced enantiomeric separation of (S)- and (R)-Salmeterol, improved quality control. ijrpr.com |
| Supercritical Fluid Chromatography (SFC) | Increased use as a green and efficient alternative to normal and reversed-phase HPLC. numberanalytics.com | Rapid and high-resolution separation of enantiomers. |
| Capillary Electrophoresis (CE) | Application of novel chiral selectors and advanced detection methods. researchgate.net | High-efficiency enantioseparation, particularly for small sample volumes. |
| Mass Spectrometry (MS) | Coupling with advanced chiral separation techniques (LC-MS, SFC-MS). ijrpr.com | Highly sensitive and specific quantification of enantiomers and detection of trace contaminants. |
Exploration of Novel Therapeutic Opportunities Based on Enantioselective Properties
The distinct pharmacological profile of this compound, stemming from its specific interaction with the β2AR, opens the door to exploring novel therapeutic applications beyond its current indications. While its primary use is in asthma and chronic obstructive pulmonary disease (COPD), its potent anti-inflammatory effects, independent of its bronchodilatory action, are an area of growing interest. nih.gov Future studies could investigate the potential of this compound in other inflammatory airway diseases or even in conditions outside the respiratory system where β2AR signaling plays a role.
The concept of "chiral switching," where a single enantiomer is developed from a previously racemic drug, has been driven by the potential for improved therapeutic indices and reduced side effects. tg.org.auijper.org Research could focus on whether the enantioselective properties of this compound could be harnessed for combination therapies. For instance, studies have explored the combination of Salmeterol with other medications, and future research could specifically investigate synergistic effects of the pure (S)-enantiomer with other drugs, potentially leading to lower effective doses and improved safety profiles. frontiersin.orgnih.gov
Synergistic Integration of Computational and Experimental Methodologies in Drug Discovery
The future of this compound research will undoubtedly be shaped by the powerful synergy between computational and experimental approaches. mdpi.com Computational methods, such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling, can provide invaluable insights into the molecular-level interactions of this compound. mdpi.comresearchgate.net These in silico studies can help to rationalize ligand-receptor binding kinetics, predict the impact of structural modifications, and even guide the design of novel drug delivery systems. acs.orgresearchgate.net
For example, computational approaches have been used to design molecularly imprinted polymers for the selective extraction of Salmeterol. researchgate.netuniga.ac.id This integration allows for a more rational and efficient drug discovery process. Experimental techniques, such as in vitro cell-based assays and in vivo animal models, can then be used to validate the predictions from computational models. researchgate.net This iterative feedback loop between computational design and experimental testing will accelerate the development of next-generation therapies and analytical tools related to this compound. researchgate.netuniga.ac.id
| Methodology | Application in this compound Research | Expected Outcome |
| Molecular Dynamics (MD) Simulations | Simulating the binding and unbinding pathways of this compound from the β2AR. researchgate.net | Deeper understanding of its long duration of action and receptor kinetics. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the chemical structure of this compound analogues and their biological activity. mdpi.com | Guiding the design of new derivatives with improved properties. |
| Pharmacophore Modeling | Identifying the key chemical features of this compound responsible for its activity. mdpi.com | Aiding in the discovery of novel compounds with similar therapeutic effects. |
| In Vitro Experimental Models | Using cell cultures and tissue models to study the effects of this compound on cellular signaling and function. researchgate.net | Validating computational predictions and elucidating biological mechanisms. |
| In Vivo Animal Models | Investigating the efficacy and pharmacokinetics of this compound in living organisms. | Providing preclinical data to support the development of new therapeutic strategies. |
Q & A
Q. How should researchers contextualize non-significant mortality outcomes in this compound trials?
- Answer : The TORCH study (2007) reported a non-significant 17.5% mortality risk reduction (HR: 0.825; 95% CI: 0.681–1.002; p=0.052), emphasizing the need for futility analyses and sample size recalculation in follow-up studies . Secondary outcomes (e.g., exacerbation rates) often provide stronger evidence for clinical utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
